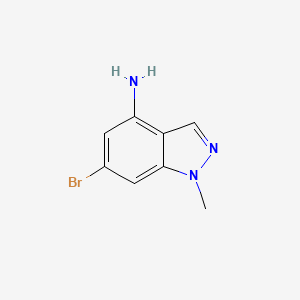

6-Bromo-1-methyl-1h-indazol-4-amine

描述

6-Bromo-1-methyl-1H-indazol-4-amine is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine typically involves the bromination of 1-methyl-1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.

化学反应分析

Types of Reactions

6-Bromo-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed

Substitution: Formation of various substituted indazole derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated indazole derivatives.

科学研究应用

6-Bromo-1-methyl-1H-indazol-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and anti-inflammatory agents.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Employed in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of 6-Bromo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This compound can inhibit certain enzymes by mimicking the substrate or by binding to the allosteric sites, leading to altered biochemical pathways .

相似化合物的比较

Similar Compounds

1-Methyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Chloro-1-methyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

6-Bromo-1H-indazole: Lacks the methyl group, affecting its solubility and interaction with biological targets.

Uniqueness

6-Bromo-1-methyl-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

生物活性

6-Bromo-1-methyl-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the sixth position and a methyl group at the first position of the indazole ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological interactions, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its electrophilic character, facilitating binding to active sites or allosteric sites on target proteins. This interaction can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 μM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

Anti-inflammatory Effects

In another study focusing on inflammation, this compound was tested in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema formation with an inhibition rate of 60% compared to the control group. This effect was associated with decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum samples.

Research Findings

Recent investigations have highlighted the compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By inhibiting IDO, this compound may enhance anti-tumor immunity and reduce tumor growth.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-methyl-1H-indazol-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reduction of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile using agents like LiAlH₄ under inert conditions . Alternative routes include palladium-catalyzed C-H amination for indazole core formation, as seen in structurally similar bromo-indazole derivatives . Key factors include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N1, bromo at C6, amine at C4) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (212.05 g/mol) .

- HPLC with UV detection (λ ~254 nm) to assess purity (>98%) .

- X-ray crystallography (via SHELX programs) for unambiguous structural confirmation, especially to differentiate regioisomers .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across structurally similar indazole derivatives?

Methodological Answer: Contradictions often arise from subtle structural variations (e.g., bromo vs. chloro substituents) or assay conditions. To resolve these:

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes .

- Standardize biological assays (e.g., kinase inhibition or cytotoxicity protocols) using controls like 6-Bromo-1H-indazol-3-amine .

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies improve the stability of this compound in aqueous biological assays?

Methodological Answer:

- Lyophilization : Store the compound as a lyophilized powder at -20°C and reconstitute in DMSO immediately before use .

- Buffering agents : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation.

- Light protection : Shield solutions from light to prevent photodegradation of the bromo-substituted aromatic ring .

- Monitor stability via LC-MS at intervals (0, 6, 24 hrs) to track degradation products .

Q. How can computational methods guide the design of this compound derivatives for specific enzyme targets?

Methodological Answer:

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding poses against targets like kinases or GPCRs .

- Perform density functional theory (DFT) calculations to optimize electronic properties (e.g., amine pKa, bromine electronegativity) for target interactions .

- Validate predictions with free-energy perturbation (FEP) simulations to rank derivative affinities .

Q. What experimental approaches resolve discrepancies between computational predictions and observed reaction outcomes in indazole synthesis?

Methodological Answer:

- Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps in cyclization or substitution reactions .

- Compare Hammett plots to assess electronic effects of substituents on reaction pathways .

- Use in situ IR spectroscopy to monitor intermediate formation (e.g., hydrazine intermediates) during synthesis .

Q. Methodological Considerations for Data Analysis

Q. How can researchers differentiate regioisomers (e.g., 6-bromo vs. 4-bromo indazoles) during characterization?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings to confirm substituent positions .

- X-ray crystallography : Resolve spatial arrangements unambiguously .

- HPLC with chiral columns : Separate isomers based on retention times .

Q. What steps mitigate impurities in large-scale synthesis of this compound?

Methodological Answer:

- Optimize stoichiometry (e.g., 1.2 eq brominating agents) to avoid unreacted starting materials .

- Implement flow chemistry for precise temperature/residence time control, reducing side reactions .

- Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity) .

属性

IUPAC Name |

6-bromo-1-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSMEJMVWFFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。